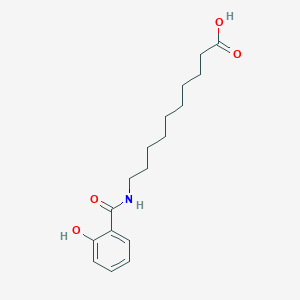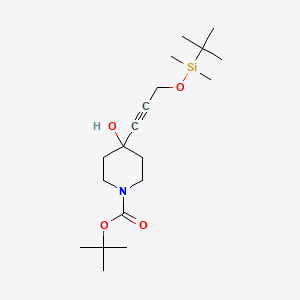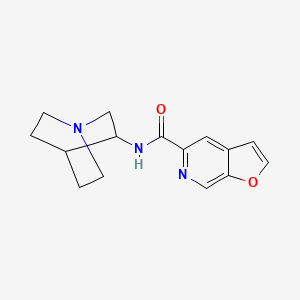
(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide is a novel compound that has garnered significant attention in the scientific community. This compound is known for its potential therapeutic applications, particularly as an agonist of the α7 neuronal nicotinic acetylcholine receptor (α7 nAChR). It has been identified as a potential treatment for cognitive deficits in schizophrenia .
準備方法
The synthesis of (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide involves several steps. The synthetic route typically begins with the preparation of the furo[2,3-c]pyridine core, followed by the introduction of the azabicyclo[2.2.2]octane moiety. The final step involves the formation of the carboxamide group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .
化学反応の分析
(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of α7 nAChR agonists.
Biology: The compound is employed in research to understand the role of α7 nAChR in various biological processes.
Medicine: It has potential therapeutic applications in treating cognitive deficits associated with schizophrenia.
Industry: The compound’s unique properties make it a valuable tool in the development of new pharmaceuticals.
作用機序
The mechanism of action of (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide involves its interaction with the α7 neuronal nicotinic acetylcholine receptor. As an agonist, it binds to the receptor and activates it, leading to a cascade of intracellular events that enhance cognitive function. The compound’s ability to penetrate the brain rapidly and its high oral bioavailability make it particularly effective in vivo .
類似化合物との比較
(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide is unique compared to other similar compounds due to its high selectivity and potency as an α7 nAChR agonist. Similar compounds include:
PHA-543,613: Another α7 nAChR agonist with similar properties but different structural features.
ABBF: A compound with a similar mechanism of action but distinct chemical structure
This compound’s unique structure and properties make it a valuable tool in both research and therapeutic applications.
特性
CAS番号 |
478149-46-1 |
|---|---|
分子式 |
C15H17N3O2 |
分子量 |
271.31 g/mol |
IUPAC名 |
N-(1-azabicyclo[2.2.2]octan-3-yl)furo[2,3-c]pyridine-5-carboxamide |
InChI |
InChI=1S/C15H17N3O2/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19) |
InChIキー |
IPKZCLGGYKRDES-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
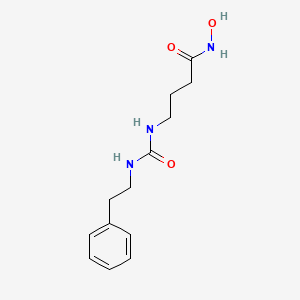
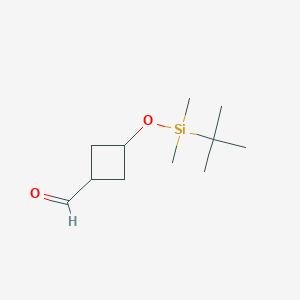
![Carbamic acid,(3-amino-3'-methoxy[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8520485.png)
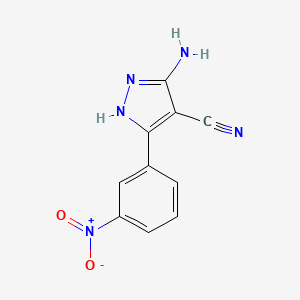

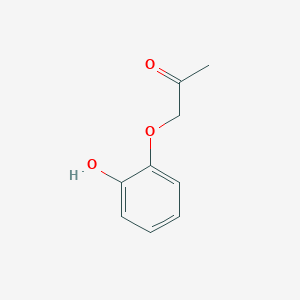
![Imidazo[1,5-a]quinoxaline](/img/structure/B8520501.png)

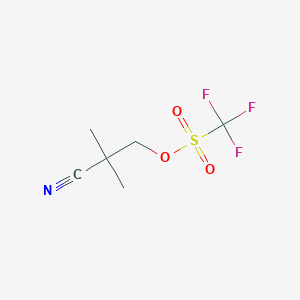
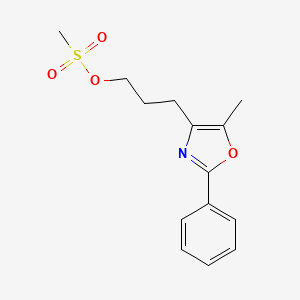
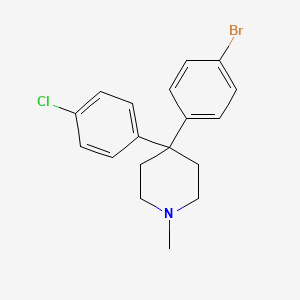
![6-[2-Amino-6-(methyloxy)-4-pyrimidinyl]-1H-indazol-3-amine](/img/structure/B8520515.png)
